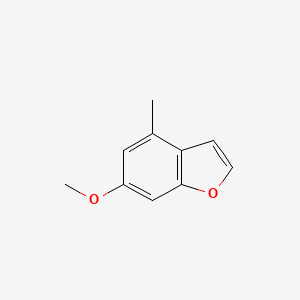

6-Methoxy-4-methyl-1-benzofuran

描述

Structure

3D Structure

属性

IUPAC Name |

6-methoxy-4-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-5-8(11-2)6-10-9(7)3-4-12-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMIMWAKFUJLRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

6-Methoxy-4-methyl-1-benzofuran: Physicochemical Profiling, Synthetic Workflows, and Pharmacological Applications

Executive Summary

The 6-methoxy-4-methyl-1-benzofuran scaffold is a highly privileged heterocyclic core utilized extensively in both natural product total synthesis and modern epigenetic drug discovery. Characterized by its electron-rich aromatic system and highly specific substitution pattern, this core dictates precise regioselectivity in synthetic reactions and drives high-affinity target engagement in biological systems. This whitepaper provides an in-depth technical analysis of its physical properties, chemical reactivity, and its critical role as a pharmacophore in Lysine Acetyltransferase 6A/B (KAT6A/B) inhibitors.

Physicochemical and Structural Properties

The utility of the 6-methoxy-4-methylbenzofuran core is heavily dependent on its functionalized derivatives, primarily the 2-carboxylic acid and 2-carbaldehyde forms. The 1,3-substitution pattern of the heterocycle (positions 4 and 6) creates a unique electronic and steric environment that is essential for downstream applications[1].

When functionalized into larger drug-like molecules (such as acylsulfonamides), the scaffold contributes to excellent physicochemical properties, including high aqueous solubility (e.g., 212 mg/L at pH 6.5) and a favorable lipophilicity profile (log D7.5 ≈ 1.5)[2].

Quantitative Data Summary

| Compound Derivative | CAS Number / CID | Molecular Formula | Molecular Weight | Key Application & Hazard Profile |

| 6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid | 1427427-80-2 | C₁₁H₁₀O₄ | 206.19 g/mol | Precursor for KAT6A inhibitors (e.g., BAY-184)[1]. Hazards: Acute Tox (H302, H312, H332), Skin/Eye Irritant (H315, H319)[3]. |

| 6-Methoxy-4-methylbenzofuran-2-carbaldehyde | CID: 82404198 | C₁₁H₁₀O₃ | 190.20 g/mol | Key intermediate for the synthesis of naturally occurring dibenzofurans (e.g., schizopeltic acid)[4]. |

| 3-Acetoxy-6-methoxy-4-methylbenzofuran | N/A | C₁₂H₁₂O₄ | 220.22 g/mol | Substrate for abnormal Vilsmeier-Haack formylation[5]. |

Chemical Reactivity & Synthetic Utility

The electron-donating nature of the 6-methoxy group and the 4-methyl group significantly alters the reactivity of the benzofuran core, enabling complex synthetic transformations.

Natural Product Total Synthesis

The 2-carbaldehyde derivative is a cornerstone in the rational synthesis of naturally occurring dibenzofurans. For example, in the total synthesis of schizopeltic acid , 6-methoxy-4-methylbenzofuran-2-carbaldehyde undergoes a Wittig reaction with 2-carboxy-1-methoxycarbonylethyltriphenylphosphorane[4]. The causality behind the subsequent ring-closure of the resulting (E)-3-methoxycarbonyl-4-(6-methoxy-4-methylbenzofuran-2-yl)but-3-enoic acid intermediate relies on the use of acetic anhydride; this reagent acts as a powerful dehydrating agent that forces aromatization, driving the thermodynamic formation of the rigid dibenzofuran core[4].

Abnormal Electrophilic Aromatic Substitution

The specific 4,6-substitution pattern can induce unexpected reactivity. During the synthesis of di-O-methylstrepsilin, subjecting 3-acetoxy-6-methoxy-4-methylbenzofuran to standard Vilsmeier-Haack formylation conditions proceeds abnormally. Instead of yielding the expected formylated product, the reaction produces 3-chloro-6-methoxy-4-methylbenzofuran-2-carbaldehyde[5]. This chlorination occurs because the highly activated nature of the ring outcompetes standard formylation pathways, leading to a Perkin-like condensation and subsequent halogenation[5].

Mechanistic Pharmacology: KAT6A/B Epigenetic Inhibition

In the realm of oncology, the 6-methoxy-4-methyl-1-benzofuran scaffold has been identified as a highly potent pharmacophore for inhibiting KAT6A and KAT6B, enzymes responsible for acetylating histone 3 (H3K9 and H3K23)[2].

The structural prerequisites for binding are strictly dictated by the benzofuran's substituents:

-

The 6-Methoxy Group (H-Bond Acceptor): Crystallographic data (PDB: 2OZU) reveals that the 6-methoxy group mimics the classical hydrogen bond normally formed by the physiological cofactor, Acetyl-CoA. It acts as a critical H-bond acceptor for the orthogonally oriented backbone NH of Ile649 deep within the binding pocket[1][2]. Removal of this methoxy group results in a complete collapse of in vitro KAT6A inhibitory activity[1].

-

The 4-Methyl Group (Hydrophobic Anchor): The 4-methyl substituent is not merely passive steric bulk. It actively engages in weak C-H···O hydrogen bonds with the backbone carbonyls of Ile647 and Ile649, while filling a hydrophobic subpocket that anchors the benzofuran core via van der Waals contacts with Leu601 and Trp522[2].

Pharmacophore mapping of the 6-methoxy-4-methylbenzofuran scaffold in the KAT6A binding pocket.

Validated Experimental Protocols

To ensure scientific reproducibility, the following protocols represent self-validating systems for synthesizing and testing 6-methoxy-4-methylbenzofuran derivatives.

Protocol A: Synthesis of Acylsulfonamide-Benzofuran Derivatives

Objective: Couple 6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid with a sulfonamide to generate a KAT6A inhibitor precursor (e.g., BAY-184 intermediates)[1]. Causality: Sulfonamides are exceptionally poor nucleophiles. Standard carbodiimide coupling (EDC/DCC) fails to yield significant product. Therefore, HATU is utilized alongside a sterically hindered base (DIPEA) to rapidly form a highly reactive HOAt-ester intermediate, driving the coupling to completion while preventing substrate degradation.

Step-by-Step Methodology:

-

Carboxyl Activation: Dissolve 6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 30 minutes.

-

Validation Checkpoint: TLC (Hexanes/EtOAc) must show complete consumption of the starting carboxylic acid and the appearance of a lower-Rf active ester spot.

-

-

Nucleophilic Addition: Add the target sulfonamide (e.g., [1,1′-biphenyl]-2-sulfonamide) (1.1 eq) to the activated mixture. Stir for 12–18 hours at room temperature[2].

-

Reaction Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x).

-

Validation Checkpoint: The mildly acidic NH₄Cl wash ensures the newly formed acylsulfonamide remains protonated and partitions entirely into the organic layer, while effectively stripping away the highly polar DMF and HATU byproducts.

-

-

Purification: Concentrate the organic layer in vacuo and purify via reverse-phase preparative HPLC to yield the product as a colorless solid[1].

Step-by-step synthetic workflow for acylsulfonamide-benzofuran coupling using HATU/DIPEA.

Protocol B: Biochemical Validation via TR-FRET Assay

Objective: Quantify the in vitro inhibitory potency (IC₅₀) of the synthesized benzofuran derivative against the KAT6A HAT domain[1]. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly selected over standard colorimetric assays because the time-delay measurement eliminates compound autofluorescence interference—a common artifact when screening highly conjugated benzofuran systems.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a master mix containing the His-tagged HAT domain of KAT6A and Acetyl-CoA in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.01% Tween-20).

-

Compound Incubation: Dispense the benzofuran inhibitor (serial dilutions in DMSO) into a 384-well microplate. Add the enzyme mix and incubate for 15 minutes at room temperature. This pre-incubation is critical to allow the 6-methoxy group to establish the essential H-bond with Ile649[2].

-

Substrate Addition: Initiate the enzymatic reaction by adding the biotinylated histone peptide substrate. Incubate for 30 minutes.

-

Signal Detection: Add the TR-FRET detection mixture (Europium-labeled anti-His antibody and Streptavidin-APC). Read the time-resolved fluorescence emission ratio (665 nm / 615 nm).

-

Validation Checkpoint: A negative control (vehicle only) must yield the maximum FRET signal (indicating complete acetylation). A positive control (e.g., WM-1119) must demonstrate dose-dependent signal abrogation, validating the assay's dynamic range[2].

-

References

-

NextSDS. "6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid — Chemical Substance Information." 3

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). "Naturally occurring dibenzofurans. Part 2. The synthesis of schizopeltic acid." 4

-

Journal of Medicinal Chemistry (ACS Publications). "Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor." 1

-

ConnectSci. "Annelated furans. VII. Synthetic routes to Di-O-methylstrepsilin." 5

Sources

Spectroscopic Characterization of 6-Methoxy-4-methyl-1-benzofuran: An In-Depth Technical Guide

Introduction

6-Methoxy-4-methyl-1-benzofuran is a substituted benzofuran, a heterocyclic organic compound with a structure composed of a fused benzene and furan ring. The benzofuran scaffold is a core component of many natural products and synthetic compounds exhibiting a wide range of biological activities, making its derivatives, such as 6-Methoxy-4-methyl-1-benzofuran, of significant interest to researchers in medicinal chemistry and drug development. Accurate structural elucidation is a critical first step in the discovery and development process. This technical guide provides a comprehensive analysis of the spectral data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for 6-Methoxy-4-methyl-1-benzofuran, offering a foundational reference for its identification and characterization.

Molecular Structure and Isomerism

The structure of 6-Methoxy-4-methyl-1-benzofuran, with the chemical formula C₁₀H₁₀O₂, is presented below. Understanding the precise arrangement of the methoxy and methyl substituents on the benzofuran core is crucial for the correct interpretation of its spectral data.

Caption: Correlation of proton environments to predicted ¹H NMR signals.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

-

Spectral Width: 0-160 ppm.

-

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-7a |

| ~155 | C-6 |

| ~145 | C-2 |

| ~128 | C-3a |

| ~122 | C-4 |

| ~115 | C-7 |

| ~105 | C-3 |

| ~95 | C-5 |

| ~56 | -OCH₃ |

| ~16 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows ten distinct signals, corresponding to the ten carbon atoms in 6-Methoxy-4-methyl-1-benzofuran.

-

Aromatic and Furan Carbons: The signals in the downfield region (~95-158 ppm) are assigned to the sp²-hybridized carbons of the benzofuran ring. The quaternary carbons (C-3a, C-6, and C-7a) are typically observed at lower field strengths. The chemical shifts are influenced by the substitution pattern, with the oxygen-bearing carbons (C-6 and C-7a) being significantly deshielded.

-

Aliphatic Carbons: The signals for the methoxy (-OCH₃) and methyl (-CH₃) carbons appear in the upfield region, at approximately 56 ppm and 16 ppm, respectively.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Detection: An electron multiplier detector.

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Assignment |

| 174 | High | [M]⁺ (Molecular Ion) |

| 159 | Moderate | [M - CH₃]⁺ |

| 131 | High | [M - CH₃ - CO]⁺ |

| 103 | Moderate | [C₇H₇O]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Interpretation of the Mass Spectrum

The predicted mass spectrum of 6-Methoxy-4-methyl-1-benzofuran would be expected to show a prominent molecular ion peak ([M]⁺) at m/z 174, confirming the molecular weight of the compound. The fragmentation pattern provides valuable structural information.

-

Loss of a Methyl Radical: A common initial fragmentation for methylated aromatic compounds is the loss of a methyl radical (•CH₃) from either the methyl or methoxy group, resulting in a fragment ion at m/z 159.

-

Loss of Carbon Monoxide: Benzofurans and related compounds are known to undergo a characteristic loss of carbon monoxide (CO) from the furan ring. The fragment at m/z 131 likely arises from the loss of CO from the [M - CH₃]⁺ ion.

-

Further Fragmentation: Subsequent fragmentations can lead to the formation of smaller, stable ions, such as the phenyl cation at m/z 77.

Caption: Proposed fragmentation pathway for 6-Methoxy-4-methyl-1-benzofuran.

Conclusion

The combined application of NMR and mass spectrometry provides a robust and comprehensive characterization of 6-Methoxy-4-methyl-1-benzofuran. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments, while the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns. This guide serves as a valuable resource for researchers and scientists, enabling confident identification and further investigation of this and related benzofuran derivatives in the pursuit of novel therapeutic agents.

References

-

Note: As this guide is based on predicted data due to the lack of publicly available experimental spectra for the specific target molecule, direct citations to experimental data are not possible. The principles and general spectral characteristics are based on established knowledge in the field of organic spectroscopy.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

The NIST Chemistry WebBook: [Link]

-

ACD/Labs NMR Predictor: [Link]

Mechanism of action of 6-Methoxy-4-methyl-1-benzofuran in biological systems

An In-depth Technical Guide to the Putative Mechanism of Action of 6-Methoxy-4-methyl-1-benzofuran in Biological Systems

Foreword: Navigating the Knowns and Unknowns

The benzofuran scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in biologically active natural products and its versatility as a template for synthetic drug design.[1][2][3][4][5] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][5][6][7] This guide focuses on a specific, yet under-characterized derivative: 6-Methoxy-4-methyl-1-benzofuran.

Direct experimental data on the mechanism of action of 6-Methoxy-4-methyl-1-benzofuran is not yet prevalent in the public domain. Therefore, this document serves as a forward-looking technical guide, synthesizing the established mechanisms of closely related and structurally analogous benzofuran derivatives to build a robust, evidence-based hypothesis for its biological function. As Senior Application Scientists, our role is not only to present what is known but to provide a logical framework for investigating the unknown. This guide is structured to provide researchers, scientists, and drug development professionals with both a putative mechanistic landscape and the experimental tools to rigorously test these hypotheses.

Our approach is grounded in the principle of chemical similarity. The presence of the 6-methoxy and 4-methyl groups on the benzofuran core provides critical clues, pointing towards established target families and signaling pathways where similar substitutions have proven to be pivotal for bioactivity. We will delve into these anticipated mechanisms, supported by data from authoritative studies on analogous compounds, and provide detailed, field-proven protocols for the validation of these activities.

Part 1: Anticipated Anticancer Mechanisms of Action: A Multi-pronged Hypothesis

The anticancer potential of benzofuran derivatives is well-documented, often stemming from their ability to interfere with critical cellular signaling and structural pathways.[1][3][8] For 6-Methoxy-4-methyl-1-benzofuran, we hypothesize a convergence of several key anticancer mechanisms observed in its structural congeners.

Inhibition of MAP Kinase-Interacting Kinases (Mnk1/2)

A highly compelling putative mechanism for 6-Methoxy-4-methyl-1-benzofuran is the inhibition of MAP kinase-interacting kinases (Mnk1 and Mnk2). This hypothesis is strongly supported by a study on a series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives, which are structurally very similar to our topic compound.[9] These compounds were designed as potent Mnk inhibitors, with one derivative, 8k , exhibiting an impressive IC50 value of 0.27 µM for Mnk2.[9]

Causality of Action: Mnk1 and Mnk2 are key downstream effectors in the Ras/Raf/MEK/ERK and p38 MAPK signaling pathways. Their primary substrate is the eukaryotic initiation factor 4E (eIF4E), a critical component of the eIF4F complex that facilitates the initiation of cap-dependent mRNA translation. The phosphorylation of eIF4E is a crucial step for the translation of several oncogenic proteins, such as c-Myc and Cyclin D1, which are essential for cell proliferation and survival. By inhibiting Mnk1/2, a benzofuran derivative would prevent the phosphorylation of eIF4E, thereby suppressing the synthesis of these key oncoproteins and leading to an anti-proliferative effect.[9] The aforementioned study demonstrated that compound 8k dose-dependently decreased the levels of phosphorylated eIF4E (p-eIF4E) in HCT-116 colon cancer cells.[9]

Signaling Pathway: Mnk1/2 Inhibition

Caption: Putative inhibition of the Mnk1/2 signaling pathway.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] There is precedent for 6-methyl-substituted benzofurans acting as inhibitors of this critical pathway.[10] This suggests a plausible mechanism for 6-Methoxy-4-methyl-1-benzofuran.

Causality of Action: The binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K, which then phosphorylates PIP2 to PIP3. PIP3 recruits and activates Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR (mammalian target of rapamycin), a master regulator of protein synthesis and cell growth. Inhibition of this pathway at any of the key nodes (PI3K, Akt, or mTOR) would lead to a cascade of de-phosphorylation events, culminating in decreased cell proliferation and the induction of apoptosis.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Caption: Hypothesized inhibition points in the PI3K/Akt/mTOR pathway.

Disruption of Microtubule Dynamics

Methoxy-substituted benzofurans have been identified as potent inhibitors of tubulin polymerization.[11] This mechanism is the basis for the clinical efficacy of several successful anticancer drugs (e.g., Vinca alkaloids, taxanes).

Causality of Action: Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential for the formation of the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. This prolonged mitotic arrest ultimately triggers the apoptotic cell death cascade. The presence of a methoxy group on the benzofuran scaffold appears to be a key determinant for this cytotoxic activity.[11]

Part 2: Potential Antimicrobial and Antiviral Activity

The benzofuran scaffold is a recurring motif in compounds with significant antimicrobial and antiviral properties.[6][12]

Broad-Spectrum Antimicrobial Action

Benzofuran derivatives have demonstrated activity against a wide range of bacteria and fungi.[5][12] Structure-activity relationship (SAR) studies reveal that the antimicrobial potency is often enhanced by the presence of hydroxyl groups and halogens on the benzofuran ring.[12] While 6-Methoxy-4-methyl-1-benzofuran lacks these specific substituents, the core scaffold itself is a known pharmacophore for antimicrobial agents. The mechanism is often proposed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Antiviral Activity via STING Agonism

A novel and exciting potential mechanism for benzofuran derivatives is the activation of the STING (Stimulator of Interferon Genes) pathway.[13] STING is a critical component of the innate immune system that detects cytosolic DNA from invading pathogens and triggers a type I interferon response. A recent study identified novel benzofuran derivatives as potent STING agonists.[13]

Causality of Action: Upon binding to STING, these agonists induce a conformational change that leads to the recruitment and activation of the kinase TBK1. TBK1 then phosphorylates the transcription factor IRF3, which dimerizes, translocates to the nucleus, and drives the expression of type I interferons (e.g., IFN-β). These interferons are then secreted and act in an autocrine and paracrine manner to induce an antiviral state in surrounding cells, effectively blocking viral replication. Several of the identified benzofuran STING agonists showed efficacy against human coronaviruses, including SARS-CoV-2, at nanomolar concentrations.[13]

Part 3: Experimental Protocols for Mechanistic Validation

Experimental Workflow: General Approach

Caption: A general workflow for elucidating the mechanism of action.

Protocol: Mnk2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of the test compound to inhibit the enzymatic activity of Mnk2.

Methodology:

-

Reagents & Materials: Recombinant human Mnk2, biotinylated eIF4E peptide substrate, ATP, kinase assay buffer, HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents.

-

Compound Preparation: Prepare a serial dilution of 6-Methoxy-4-methyl-1-benzofuran in DMSO.

-

Kinase Reaction: In a 384-well plate, add Mnk2 enzyme, the test compound at various concentrations, and the eIF4E peptide substrate.

-

Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.

-

Detection: Stop the reaction and add HTRF detection reagents (Europium-labeled anti-phospho-eIF4E antibody and Streptavidin-XL665). Incubate for 60 minutes.

-

Data Acquisition: Read the plate on an HTRF-compatible reader. The ratio of the fluorescence signals at 665 nm and 620 nm is proportional to the amount of phosphorylated substrate.

-

Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol: Western Blot Analysis for PI3K/Akt/mTOR and Mnk Pathway Proteins

This cell-based assay assesses the phosphorylation status of key signaling proteins within the cell.

Methodology:

-

Cell Culture & Treatment: Seed cancer cells (e.g., HCT-116, A549) in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of 6-Methoxy-4-methyl-1-benzofuran for a specified time (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, p-eIF4E (Ser209), total eIF4E, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Protocol: IFN-β Promoter Reporter Assay for STING Agonism

This assay measures the activation of the IFN-β promoter, a direct downstream target of the STING pathway.

Methodology:

-

Cell Line: Use a reporter cell line, such as HEK293T cells, stably or transiently co-transfected with a plasmid encoding human STING and a plasmid containing the firefly luciferase gene under the control of the IFN-β promoter.

-

Cell Seeding & Treatment: Seed the reporter cells in a 96-well white, clear-bottom plate. After 24 hours, treat the cells with a dilution series of 6-Methoxy-4-methyl-1-benzofuran. Include a known STING agonist (e.g., cGAMP) as a positive control and DMSO as a negative control.

-

Incubation: Incubate the cells for 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly luciferase activity using a commercial luciferase assay system and a luminometer.

-

Analysis: Normalize the luciferase signal to cell viability (measured in a parallel plate) and calculate the fold induction relative to the DMSO control. Determine the EC50 value for the induction of IFN-β promoter activity.

Part 4: Quantitative Data Summary from Analogous Compounds

To provide a quantitative context for the potential efficacy of 6-Methoxy-4-methyl-1-benzofuran, the following table summarizes key data from studies on its structural analogs.

| Compound Class | Target/Assay | Compound ID | IC50/EC50 (µM) | Cell Line(s) | Reference |

| Mnk Inhibitors | Mnk2 Kinase Activity | 8k | 0.27 | (Biochemical) | [9] |

| Mnk1 Kinase Activity | 8k | 1.12 | (Biochemical) | [9] | |

| Anti-proliferative | 8k | 1.76 | THP-1 (Leukemia) | [9] | |

| Anti-proliferative | 8k | 2.54 | MOLM-13 (Leukemia) | [9] | |

| Anti-proliferative | 8k | 6.81 | HCT-116 (Colon) | [9] | |

| Tubulin Inhibitors | Anti-proliferative | Methoxy-Benzofuran | 0.06 - 0.08 | A549 (Lung) | [11] |

| STING Agonists | SARS-CoV-2 Replication | Benzofuran Derivative | Nanomolar range | Calu-3 | [13] |

Conclusion and Future Directions

While the precise molecular targets of 6-Methoxy-4-methyl-1-benzofuran remain to be definitively elucidated, the existing body of research on its structural congeners provides a strong, data-driven foundation for hypothesizing its mechanism of action. The evidence points towards a multi-faceted profile, with the potential to act as a potent inhibitor of key oncogenic signaling pathways like Mnk and PI3K/Akt/mTOR, a disruptor of microtubule dynamics, and a modulator of the innate immune response via STING activation.

The true value of this guide lies in its dual capacity: to inform and to enable. The outlined hypotheses provide a rational starting point for investigation, and the detailed experimental protocols offer the practical means to test these hypotheses. The successful validation of any of these mechanisms would position 6-Methoxy-4-methyl-1-benzofuran as a promising lead compound for the development of novel therapeutics in oncology or infectious diseases. The path forward requires a systematic and rigorous application of these experimental frameworks to unveil the full biological and therapeutic potential of this intriguing molecule.

References

-

Title: Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. Source: PubMed URL: [Link]

-

Title: Benzofuran: an emerging scaffold for antimicrobial agents. Source: RSC Publishing URL: [Link]

-

Title: Substituted benzofuran. Source: Wikipedia URL: [Link]

-

Title: Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. Source: ResearchGate URL: [Link]

-

Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: PMC URL: [Link]

-

Title: Natural source, bioactivity and synthesis of benzofuran derivatives. Source: PMC - NIH URL: [Link]

-

Title: Natural source, bioactivity and synthesis of benzofuran derivatives. Source: RSC Publishing URL: [Link]

-

Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Source: PMC - NIH URL: [Link]

-

Title: Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Source: Atlantis Press URL: [Link]

-

Title: Natural source, bioactivity and synthesis of benzofuran derivatives. Source: Semantic Scholar URL: [Link]

-

Title: Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Source: IJSDR URL: [Link]

-

Title: An Update on Natural Occurrence and Biological Activity of Benzofurans. Source: SciSpace URL: [Link]

-

Title: Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Source: PMC URL: [Link]

-

Title: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. Source: AACR Publications URL: [Link]

-

Title: Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. Source: PMC URL: [Link]

-

Title: Summarized molecular targets for benzofurans as anticancer compounds. Source: ResearchGate URL: [Link]

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 13. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthetic Pathways and Natural Sources of 6-Methoxy-4-methyl-1-benzofuran: A Technical Guide for Drug Discovery

Executive Summary

The compound 6-Methoxy-4-methyl-1-benzofuran (6-MMB) and its functionalized derivatives represent a highly privileged structural motif in both natural product chemistry and rational drug design. Characterized by an electron-rich, rigid bicyclic system, this benzofuran core serves as the biogenetic foundation for complex naturally occurring dibenzofurans and depsides. Recently, the 6-MMB scaffold has gained significant traction in oncology, serving as the critical pharmacophore in highly potent epigenetic inhibitors. This whitepaper synthesizes the natural origins, polyketide-driven biosynthesis, biomimetic synthesis protocols, and modern pharmacological applications of the 6-MMB core.

Natural Sources and Ecological Context

In nature, the 6-methoxy-4-methylbenzofuran substructure is rarely found as an isolated monomer; rather, it is embedded within larger, more complex secondary metabolites such as dibenzofurans and depsidones. These compounds are biosynthesized primarily by symbiotic organisms as chemical defense mechanisms against microbial competitors and environmental oxidative stress.

-

Lichenized Fungi: Lichens belonging to the Roccellaceae family (e.g., Roccella hypomecha) and others like Bunodophoron patagonicum are prolific producers of dibenzofurans[1]. Key metabolites include and di-O-methylstrepsilin[2]. These compounds accumulate in the lichen thallus, providing antimicrobial protection and UV resistance.

-

Marine Sponge-Derived Fungi: Marine environments are exceptional chemical spaces for novel metabolites. Ascomycetes isolated from marine sponges (e.g., Super1F1-09 from Acanthella cavernosa and various Aspergillus species) produce a wide array of dibenzofurans and butyrolactones[3]. The benzofuran core in these marine metabolites often exhibits potent kinase inhibitory and anti-inflammatory properties.

Polyketide Biosynthetic Pathways

The biosynthesis of the benzofuran and dibenzofuran cores in fungi and lichens is governed by Iterative Type I Polyketide Synthases (PKS) . Unlike bacterial PKS systems which are often modular, fungal PKS enzymes use a single set of iteratively acting domains to assemble the carbon backbone.

Mechanistic Breakdown

-

Chain Elongation: The PKS enzyme catalyzes the iterative Claisen-like condensation of one Acetyl-CoA (starter unit) with multiple Malonyl-CoA (extender units) to form a highly reactive linear poly-β-keto intermediate.

-

Aromatization: Intramolecular aldol condensations and subsequent dehydrations fold the linear chain into phenolic precursors, such as orsellinic acid derivatives.

-

Tailoring & Coupling: S-adenosyl methionine (SAM)-dependent methyltransferases install the critical methoxy and methyl groups (yielding the 6-methoxy and 4-methyl substitution patterns). Finally, cytochrome P450 enzymes or laccases catalyze the oxidative phenolic coupling (C-C or C-O bond formation) between two aromatic rings, driving the ring closure that forms the rigid benzofuran or dibenzofuran core.

Caption: Polyketide Synthase (PKS) mediated biosynthesis of benzofuran and dibenzofuran cores.

Experimental Workflows and Protocols

To harness these compounds for drug discovery, researchers rely on two primary avenues: extraction from natural biomass and biomimetic chemical synthesis. Both methodologies require rigorous, self-validating protocols to ensure structural integrity.

Protocol A: Extraction and Isolation from Marine Fungal Biomass

This protocol is designed to maximize the recovery of moderately non-polar benzofuran derivatives while preventing enzymatic degradation.

-

Biomass Preparation: Lyophilize (freeze-dry) the fungal mycelia immediately after harvesting.

-

Causality: Removing water halts native esterase and oxidase activity, preventing the degradation of sensitive secondary metabolites.

-

-

Solvent Extraction: Macerate the dried biomass in a 1:1 mixture of Acetone and Methanol for 48 hours.

-

Causality: This specific solvent system effectively penetrates the rigid fungal cell wall (chitin) and solubilizes a broad polarity range of phenolic compounds.

-

-

Liquid-Liquid Partitioning: Concentrate the extract in vacuo and partition between Ethyl Acetate (EtOAc) and HPLC-grade Water.

-

Causality: This step removes highly polar, non-bioactive primary metabolites (e.g., sugars, amino acids) into the aqueous layer, concentrating the target benzofurans in the organic layer.

-

-

Preparative HPLC Purification: Subject the EtOAc fraction to reverse-phase C18 chromatography using a Water/Acetonitrile gradient.

-

Validation: Utilize Diode Array Detection (DAD) set to 254 nm to selectively monitor the conjugated aromatic system of the benzofuran core. Spike the sample with an internal standard (e.g., biphenyl) to calculate precise extraction yields and validate column recovery.

-

-

Structural Elucidation: Confirm the molecular architecture using 1D ( 1 H, 13 C) and 2D NMR (HMBC, HSQC). High-Resolution ESI-MS is mandatory to validate the exact mass and isotopic distribution.

Caption: Step-by-step experimental workflow for the isolation of benzofuran derivatives from fungi.

Protocol B: Biomimetic Synthesis of the Benzofuran Core

Synthesizing complex dibenzofurans like schizopeltic acid relies on utilizing 6-methoxy-4-methylbenzofuran-2-carbaldehyde as a critical intermediate[2].

-

Formylation: Subject 3,5-dimethoxytoluene to Vilsmeier-Haack formylation to yield the corresponding aldehyde.

-

Causality: This introduces an electrophilic formyl group essential for the subsequent olefination step.

-

Validation: Monitor via TLC; validate via 1 H NMR by confirming the presence of the highly deshielded aldehyde proton at ~10.0 ppm.

-

-

Wittig Olefination: React the aldehyde with 2-carboxy-1-methoxycarbonylethyltriphenylphosphorane.

-

Causality: The phosphorus ylide selectively attacks the aldehyde to form an (E)-alkene, establishing the exact carbon framework required for the dibenzofuran system while minimizing steric hindrance.

-

-

Ring Closure: Treat the resulting intermediate with acetic anhydride.

-

Causality: Acetic anhydride acts as a potent dehydrating agent, promoting an intramolecular Friedel-Crafts-type cyclization. The thermodynamic stability of the resulting fully conjugated aromatic system drives the reaction to completion.

-

Validation: 13 C NMR must demonstrate the disappearance of the alkene carbons and the emergence of fully conjugated aromatic carbons.

-

Pharmacological Applications in Modern Drug Development

Beyond their ecological roles, 6-MMB derivatives are highly sought after in modern pharmacology. The rigid, planar nature of the benzofuran ring allows for deep intercalation into hydrophobic protein pockets, while the methoxy and methyl substituents provide critical vectors for hydrogen bonding and steric alignment.

A breakthrough application of this scaffold is the , a highly potent and selective in vivo-active KAT6A/B inhibitor[4]. KAT6A and KAT6B are lysine acetyltransferases frequently amplified in breast cancers (e.g., the 8p11-p12 amplicon). By utilizing 6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid as a synthetic precursor, researchers developed an acylsulfonamide-benzofuran series that effectively mimics the acetyl coenzyme A (AcCoA) substrate, blocking chromatin modification and halting tumor progression[4].

Quantitative Profiling of 6-MMB Derivatives

| Compound / Derivative | Natural Source / Synthetic Origin | Primary Bioactivity / Target | Quantitative Metric (Yield / Potency) | Key Structural Motif |

| 6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid | Synthetic Precursor | Intermediate for Epigenetic Inhibitors | ~5% yield (in coupling steps) | 6-methoxy, 4-methyl substitution |

| BAY-184 | Synthetic Drug Candidate | KAT6A/B Inhibition (Oncology) | IC 50 = 24 nM (KAT6A) | Acylsulfonamide-benzofuran core |

| Schizopeltic Acid | Roccella hypomecha (Lichen) | Antifungal / Antimicrobial | ~7.3% extract yield (Roccella spp.) | 1,7-dimethoxy-3,9-dimethyldibenzofuran |

| Pannaric Acid | Leproloma diffusum (Lichen) | Antimicrobial | Trace natural abundance | Dibenzofuran carboxylic acid |

| Di-O-methylstrepsilin | Bunodophoron patagonicum | Antioxidant | Synthesized via Diels-Alder | Methylated dibenzofuran |

Conclusion

The 6-methoxy-4-methyl-1-benzofuran scaffold exemplifies the seamless translation of natural product chemistry into modern rational drug design. From its origins as a PKS-derived defense mechanism in lichens and marine fungi to its current status as a highly potent epigenetic inhibitor core (BAY-184), mastering the biosynthetic logic and chemical reactivity of this molecule is essential for advanced drug discovery programs.

References

-

Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Naturally occurring dibenzofurans. Part 2. The synthesis of schizopeltic acid Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

-

Dibenzofurans from the marine sponge-derived ascomycete Super1F1-09 Source: ResearchGate (Marine Drugs / Fungal Metabolites) URL:[Link]

Sources

A Comprehensive Guide to the Preclinical In Vitro Profiling of 6-Methoxy-4-methyl-1-benzofuran: Pharmacokinetics and Toxicity

Executive Summary

The development of novel chemical entities for therapeutic use necessitates a thorough understanding of their behavior within a biological system. For 6-Methoxy-4-methyl-1-benzofuran, a member of the biologically significant benzofuran class of heterocyclic compounds, a systematic in vitro evaluation is the foundational step in characterizing its potential.[1][2] This guide, designed for researchers and drug development professionals, outlines a comprehensive strategy for assessing the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and the in vitro toxicity profile of this compound. By employing a tiered approach with validated assays, this framework aims to identify key structural features that drive safety and efficacy, guide early-stage decision-making, and mitigate downstream clinical risks.[3][4] The protocols herein are presented not merely as instructions, but as self-validating systems, with an emphasis on the scientific rationale behind each experimental choice to ensure data integrity and predictive value for subsequent in vivo studies.

Introduction to 6-Methoxy-4-methyl-1-benzofuran

Chemical Structure and Properties

6-Methoxy-4-methyl-1-benzofuran belongs to the benzofuran family, a class of compounds composed of fused benzene and furan rings.[1] This structural motif is a privileged scaffold in medicinal chemistry, known to impart a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5] The specific substitutions of a methoxy group at the 6-position and a methyl group at the 4-position are critical, as such modifications on the benzofuran ring are known to significantly influence biological activity and metabolic stability.[5]

Structure:

(Simplified representation)

A thorough characterization of its physicochemical properties, such as aqueous solubility and LogP/LogD, is a mandatory prerequisite for all in vitro testing to ensure meaningful data interpretation.[6][7]

Rationale for Investigation

The benzofuran core is present in numerous FDA-approved drugs and natural products, highlighting its therapeutic potential.[1][2] Derivatives with methoxy substitutions have shown particularly potent biological effects.[5][8] Therefore, a systematic profiling of 6-Methoxy-4-methyl-1-benzofuran is warranted to elucidate its drug-like properties and identify any potential liabilities early in the development pipeline, thereby conserving resources and streamlining the path to potential clinical application.[3][9]

In Vitro Pharmacokinetics (ADME) Profiling

Early in vitro ADME testing is a cornerstone of modern drug development, providing critical data to predict a compound's in vivo behavior.[3][4][9] A tiered and integrated approach allows for the efficient characterization of the compound's potential for absorption, metabolic fate, and distribution.

Experimental Workflow for In Vitro ADME Assessment

A logical, sequential workflow ensures that data from one assay informs the design and interpretation of the next. The process begins with fundamental permeability and metabolic stability assays, which are the primary determinants of oral bioavailability.

Absorption: Caco-2 Permeability Assay

Causality and Experimental Choice: The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption in vitro.[10][11] This model utilizes a human colon adenocarcinoma cell line that, when cultured on semi-permeable membranes, differentiates to form a monolayer of polarized enterocytes that mimic the epithelial barrier of the small intestine, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[10][11] This allows for the measurement of the apparent permeability coefficient (Papp) and the determination of whether the compound is a substrate for efflux pumps.

Step-by-Step Protocol:

-

Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21 days to allow for full differentiation and monolayer formation.[11]

-

Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values exceeding the established quality control threshold (e.g., >200 Ω·cm²), ensuring the integrity of the tight junctions.[11][12]

-

Assay Preparation: Wash the cell monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).

-

Transport Study (Bidirectional):

-

Apical to Basolateral (A→B): Add the test compound (e.g., at 10 µM) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.[11]

-

Basolateral to Apical (B→A): In a separate set of wells, add the test compound to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.[11]

-

-

Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[10][11]

-

Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.

-

Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis:

-

Calculate the Papp value for both A→B and B→A directions.

-

Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 typically indicates active efflux.[10]

-

Data Presentation (Hypothetical Data):

| Compound | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |

|---|---|---|---|---|

| 6-Methoxy-4-methyl-1-benzofuran | A → B | 15.2 | 1.2 | High |

| Atenolol (Low Permeability Control) | A → B | 0.5 | N/A | Low |

| Propranolol (High Permeability Control) | A → B | 25.0 | N/A | High |

| Digoxin (P-gp Substrate Control) | A → B | 1.8 | 5.5 | Low (Efflux) |

Metabolism: Hepatic Microsomal Stability Assay

Causality and Experimental Choice: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum are responsible for the majority of Phase I metabolic reactions.[13] An in vitro metabolic stability assay using liver microsomes provides a robust system to determine a compound's intrinsic clearance (CLint) — its inherent susceptibility to metabolism.[3][14] This is a critical parameter for predicting in vivo hepatic clearance and oral bioavailability. Human and rodent microsomes are often used to assess inter-species differences.

Step-by-Step Protocol:

-

Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4) and an NADPH-regenerating system.[15][16]

-

Reaction Mixture: In a 96-well plate, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) at 37°C.[13][14]

-

Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[14] A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[6]

-

Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13][14]

-

Sample Processing: Centrifuge the plate to precipitate proteins.

-

Quantification: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate Intrinsic Clearance (CLint) = (k / microsomal protein concentration).

-

Data Presentation (Hypothetical Data):

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Predicted Hepatic Clearance |

|---|---|---|---|

| 6-Methoxy-4-methyl-1-benzofuran | 45 | 30.8 | Moderate |

| Verapamil (High Clearance Control) | < 10 | > 138 | High |

| Carbamazepine (Low Clearance Control) | > 60 | < 23 | Low |

In Vitro Toxicity Assessment

A tiered approach to toxicity testing is crucial to identify potential safety liabilities early. This begins with broad cytotoxicity screening, followed by more specific assays for endpoints like genotoxicity if warranted.

Tiered Approach to In Vitro Toxicology

This workflow prioritizes the identification of general cytotoxicity before proceeding to more resource-intensive assays, ensuring an efficient evaluation of the compound's safety profile.

Cytotoxicity: Cell Viability (MTS) Assay

Causality and Experimental Choice: The first step in toxicological profiling is to determine the concentration at which the compound causes general cell death. The MTS assay is a robust, colorimetric method for assessing cell viability.[17][18] It measures the metabolic activity of cells; viable cells contain dehydrogenase enzymes that reduce the MTS tetrazolium compound into a colored formazan product, the amount of which is directly proportional to the number of living cells.[17][19] Using a relevant cell line, such as the human liver carcinoma line HepG2, provides context for potential organ-specific toxicity.

Step-by-Step Protocol:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[20]

-

Compound Treatment: Prepare a serial dilution of 6-Methoxy-4-methyl-1-benzofuran. Remove the old media from the cells and add fresh media containing the various concentrations of the test compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the cells with the compound for a specified duration (e.g., 48 or 72 hours).[20]

-

MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's protocol (e.g., 20 µL per 100 µL of media).[17][18][21]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, allowing the color to develop.[17][18][21]

-

Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.[19][21]

-

Data Analysis:

-

Normalize the data by subtracting the background absorbance (media-only wells).

-

Calculate cell viability as a percentage relative to the vehicle control wells.

-

Plot the percent viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

-

Data Presentation (Hypothetical Data):

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HepG2 | 6-Methoxy-4-methyl-1-benzofuran | > 100 |

| HepG2 | Doxorubicin (Positive Control) | 0.85 |

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Causality and Experimental Choice: Assessing a compound's potential to cause DNA mutations is a critical regulatory requirement for safety assessment.[3] The Ames test is a widely used and accepted bacterial assay for identifying chemical mutagens.[22][23][24] It utilizes several strains of Salmonella typhimurium that have mutations in the gene required to synthesize the amino acid histidine, rendering them unable to grow on a histidine-free medium.[23][24] The test measures the ability of a compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow. The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect compounds that become mutagenic only after being metabolized.[23][24]

Abridged Protocol Overview:

-

Strain Selection: Use a panel of tester strains (e.g., TA98 and TA100) to detect different types of mutations (frameshift and base-pair substitutions, respectively).[25]

-

Exposure: The tester strains are exposed to various concentrations of the test compound in two parallel experiments:

-

Without S9: Compound is mixed directly with the bacterial culture.

-

With S9: Compound is pre-incubated with the bacterial culture and the S9 mix.

-

-

Plating: The mixtures are plated onto minimal glucose agar plates, which lack histidine.

-

Incubation: Plates are incubated for 48-72 hours.

-

Colony Counting: Only bacteria that have undergone a reverse mutation will be able to grow and form colonies. These "revertant" colonies are counted.

-

Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the spontaneous reversion rate observed in the negative control.

Integrated Data Analysis and Future Directions

The synthesis of the pharmacokinetic and toxicological data provides a holistic in vitro profile of 6-Methoxy-4-methyl-1-benzofuran. A compound exhibiting high permeability, moderate metabolic stability, and a high IC50 value (>100 µM) with no genotoxic potential would be considered a strong candidate for progression. This integrated analysis is crucial for making an informed "Go/No-Go" decision for advancing the compound into more complex, resource-intensive in vivo pharmacokinetic and efficacy studies. The in vitro data serves as the essential foundation for designing those future experiments, including dose selection and prediction of human pharmacokinetics.

References

- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]

-

GenEvolutioN. (2026, February 11). AMES test: history, principle, and its role in modern genotoxicity screening. Retrieved from [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

-

Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

-

Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]

-

Wikipedia. (n.d.). Ames test. Retrieved from [Link]

-

(n.d.). Caco2 assay protocol. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

-

JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

-

protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

-

PubMed. (2005, April 15). Biosynthesis of benzofuran derivatives in root cultures of Tagetes patula via phenylalanine and 1-deoxy-D-xylulose 5-phosphate. Retrieved from [Link]

-

NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

-

Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

-

NCBI Bookshelf - NIH. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Retrieved from [Link]

-

Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

-

(n.d.). MTS assay in A549 cells. Retrieved from [Link]

-

MDPI. (2025, October 21). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Retrieved from [Link]

-

PubMed. (2009, November 15). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

-

PMC. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

-

RSC Publishing. (2023, April 11). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]

-

Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

-

Semantic Scholar. (2025, June 8). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]

-

(n.d.). Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line. Retrieved from [Link]

-

PMC - NIH. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

-

MDPI. (2025, June 8). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2020, April 4). In vitro cytotoxicity and druglikeness of pyrazolines and pyridines bearing benzofuran moiety. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. Retrieved from [Link]_

-

RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

-

(2023, January 20). 3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One Is Genotoxic, Increases the Frequency of. Retrieved from [Link]

-

PubMed. (n.d.). Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. Retrieved from [Link]

-

ResearchGate. (2025, October 16). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 4. selvita.com [selvita.com]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 6. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. mdpi.com [mdpi.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 11. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. mercell.com [mercell.com]

- 15. researchgate.net [researchgate.net]

- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 17. broadpharm.com [broadpharm.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. materialneutral.info [materialneutral.info]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. criver.com [criver.com]

- 23. AMES test explained | GenEvolution [genevolution.fr]

- 24. Ames test - Wikipedia [en.wikipedia.org]

- 25. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

The Prospective Crystallographic and Stereochemical Analysis of 6-Methoxy-4-methyl-1-benzofuran

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for the complete structural and stereochemical characterization of 6-Methoxy-4-methyl-1-benzofuran. While a solved crystal structure for this specific molecule is not publicly documented, this paper outlines the requisite methodologies, from synthesis and crystallization to advanced structural elucidation via Single-Crystal X-ray Diffraction (SC-XRD). By leveraging established protocols for analogous benzofuran derivatives, this document serves as an authoritative guide for researchers and drug development professionals. It details the theoretical underpinnings and practical execution of experiments, explains the causality behind procedural choices, and presents a prospective analysis of the molecule's structural features.

Introduction to the Benzofuran Scaffold

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a "privileged scaffold" in medicinal chemistry. Derivatives of this core structure are ubiquitous in nature and have been the subject of extensive synthetic efforts due to their wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The therapeutic potential of these compounds often hinges on the precise three-dimensional arrangement of their atoms and the nature of their substituents, which govern their interactions with biological targets.[3]

The subject of this guide, 6-Methoxy-4-methyl-1-benzofuran, is a specific derivative whose structural properties have not yet been fully elucidated in the public domain. Understanding its crystal structure and stereochemistry is a critical first step in exploring its potential as a therapeutic agent or a building block for more complex molecules. This guide provides the scientific roadmap to achieve that characterization.

Synthesis and Crystallization: The Gateway to Structural Analysis

The foundational requirement for SC-XRD is a high-quality, single crystal. This necessitates a robust synthetic pathway to produce the compound in high purity, followed by a meticulous crystallization process.

Proposed Synthetic Strategy

Numerous methods exist for the synthesis of the benzofuran ring system.[4][5] A common and effective approach involves the Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[6] This strategy offers a convergent and flexible route to the desired product.

Experimental Protocol: Proposed Synthesis of 6-Methoxy-4-methyl-1-benzofuran

-

Starting Materials: 2-Iodo-5-methoxy-3-methylphenol and ethyne gas (or a suitable acetylene equivalent).

-

Step 1: Sonogashira Coupling:

-

To a solution of 2-iodo-5-methoxy-3-methylphenol in a suitable solvent (e.g., triethylamine or a THF/amine mixture), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

-

Bubble ethyne gas through the reaction mixture or add the acetylene equivalent.

-

Heat the reaction under an inert atmosphere (e.g., nitrogen or argon) and monitor its progress using Thin Layer Chromatography (TLC). The rationale for using a dual-catalyst system is that palladium facilitates the oxidative addition to the aryl iodide, while copper promotes the formation of a copper acetylide intermediate, which is crucial for the cross-coupling.[6]

-

-

Step 2: Intramolecular Cyclization:

-

Upon completion of the coupling reaction, the resulting intermediate, an ortho-alkynylphenol, is often prone to cyclize. The reaction conditions (e.g., heat, presence of a base) can be adjusted to promote the intramolecular hydroalkoxylation, which forms the furan ring.

-

This cyclization step is an electrophilic addition of the phenolic hydroxyl group to the alkyne, leading to the stable benzofuran core.

-

-

Purification:

-

After quenching the reaction, perform an aqueous workup to remove salts and catalysts.

-

Purify the crude product using column chromatography on silica gel to achieve high purity (>99%), which is essential for successful crystallization.

-

The Art of Crystallization

Obtaining a diffraction-quality single crystal is often the most challenging step. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystal lattice.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Dissolve the purified 6-Methoxy-4-methyl-1-benzofuran in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate, or acetone).

-

Slow Evaporation (Primary Method):

-

Place the solution in a small, clean vial.

-

Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of solvent evaporation, allowing molecules sufficient time to organize into a well-ordered lattice.

-

Store the vial in a vibration-free environment at a constant, cool temperature.

-

-

Vapor Diffusion (Alternative Method):

-

Place the concentrated solution (in the "good" solvent) inside a larger, sealed chamber.

-

In the bottom of the chamber, place a larger volume of a "poor" solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the "good" solvent (e.g., hexane or pentane).

-

Over several days, the anti-solvent vapor will slowly diffuse into the compound solution, gradually reducing its solubility and inducing crystallization. This method provides exquisite control over the rate of supersaturation.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately mount them on the diffractometer or coat them in a cryoprotectant oil for low-temperature data collection.

Definitive Structure Elucidation by Single-Crystal X-ray Diffraction

SC-XRD is the gold-standard technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] It provides unambiguous information on bond lengths, bond angles, and the overall molecular conformation.

Figure 1: A generalized workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

Experimental Protocol: SC-XRD Data Collection and Refinement

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically under a stream of cold nitrogen gas (e.g., at 100-120 K).[8] Cryo-cooling minimizes thermal motion of the atoms, leading to higher resolution data.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å). The crystal is rotated, and a series of diffraction images are collected on a detector.[9][10]

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like absorption.[10]

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of the heavier atoms.

-

Structure Refinement: A model of the molecule is built and refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions.[11] This iterative process minimizes the difference between the observed and calculated structure factors, resulting in an accurate molecular structure. The final quality of the model is assessed by parameters like the R1 factor and Goodness-of-Fit (GooF).[8]

Predicted Crystallographic Parameters

Based on analyses of similar substituted benzofuran derivatives, we can predict the likely crystallographic properties of 6-Methoxy-4-methyl-1-benzofuran.[7][8][11]

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems observed for small, planar aromatic molecules.[8][12] |

| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) | Achiral molecules preferentially crystallize in centrosymmetric space groups.[7][11] |

| Molecules per Unit Cell (Z) | 2, 4, or 8 | This is typical for small organic molecules in common space groups.[8] |

| Intermolecular Interactions | C-H···O and π-π stacking | The methoxy group can act as a hydrogen bond acceptor, while the planar aromatic system facilitates stabilizing π-π stacking interactions, which will govern the crystal packing.[11][12] |

Stereochemical Analysis: A Question of Chirality

Stereochemistry describes the 3D arrangement of atoms in a molecule. The key question is whether a molecule is chiral—meaning it is non-superimposable on its mirror image—and can thus exist as enantiomers.[13]

An analysis of the structure of 6-Methoxy-4-methyl-1-benzofuran reveals that it is achiral .

-

Planarity: The core benzofuran ring system is aromatic and therefore planar.

-

No Stereocenters: A stereocenter (or chiral center) is typically a carbon atom bonded to four different substituent groups. In this molecule, all ring atoms are sp² hybridized and part of a planar system. The methyl and methoxy substituents are attached to sp² carbons and do not create a chiral center.

-

Plane of Symmetry: The molecule possesses a plane of symmetry that bisects the benzofuran ring, the methyl group, and the methoxy group. Any molecule with an internal plane of symmetry is achiral.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.vensel.org [pubs.vensel.org]

- 9. 2-(2-Methoxyphenyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. Crystal and Molecular Structure of N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-Benzofuran-3-yl]- Benzamide [scirp.org]

- 13. application.wiley-vch.de [application.wiley-vch.de]

Thermodynamic stability of 6-Methoxy-4-methyl-1-benzofuran derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of 6-Methoxy-4-methyl-1-benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active compounds.[1][2] Derivatives of 6-methoxy-4-methyl-1-benzofuran, in particular, are of significant interest due to their potential therapeutic applications, ranging from anticancer to antimicrobial agents.[3] The thermodynamic stability of these molecules is a critical determinant of their viability as drug candidates, influencing shelf-life, formulation, bioavailability, and safety. This guide provides a comprehensive technical overview of the principles, experimental methodologies, and computational approaches used to evaluate the thermodynamic stability of this important class of compounds. We delve into the causality behind experimental design, present self-validating protocols, and explore potential degradation pathways to equip researchers with the necessary knowledge for robust stability assessment.

Introduction: The Chemical and Pharmacological Landscape

The stability of an active pharmaceutical ingredient (API) is not an inherent, immutable property but rather a function of its intrinsic chemical structure and its interaction with the environment. For 6-methoxy-4-methyl-1-benzofuran derivatives, the core benzofuran ring system, composed of fused benzene and furan rings, presents unique electronic and steric characteristics.[4] The substituents—a methoxy group at position 6 and a methyl group at position 4—profoundly influence the molecule's reactivity and, consequently, its stability.

-

6-Methoxy Group: As a strong electron-donating group (EDG) through resonance, the methoxy substituent increases electron density in the aromatic ring, potentially making it more susceptible to oxidative degradation but also influencing the acidity/basicity of nearby functional groups.

-

4-Methyl Group: This group provides a modest electron-donating effect through hyperconjugation and adds steric bulk, which can either shield susceptible bonds or introduce strain, affecting conformational stability.

Understanding these structural nuances is paramount, as degradation can lead to loss of potency, formation of toxic byproducts, and altered pharmacokinetic profiles.[5]

Foundational Principles of Thermodynamic Stability

Thermodynamic stability refers to the relative Gibbs free energy of a system. A compound is thermodynamically stable under a given set of conditions if it exists in a low-energy state relative to its potential degradation products. The key factors governing the stability of 6-methoxy-4-methyl-1-benzofuran derivatives in a pharmaceutical context include:

-

pH: The benzofuran ring can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.[5]

-

Oxidation: The electron-rich furan moiety and the benzene ring are potential sites for oxidative attack, a common degradation pathway for many heterocyclic compounds.[5][6]

-